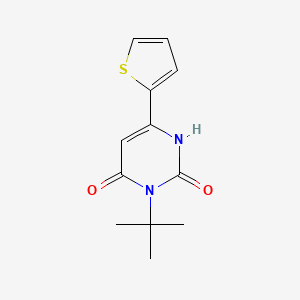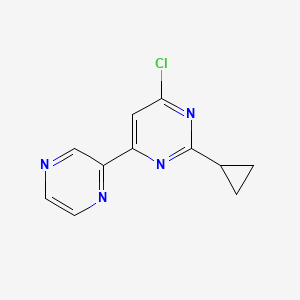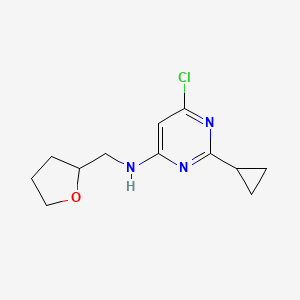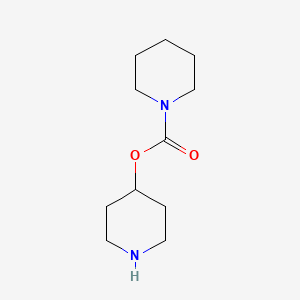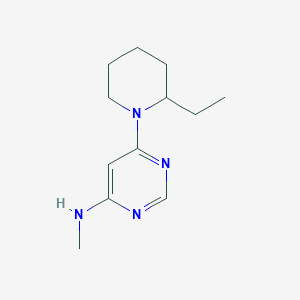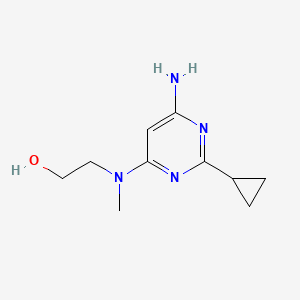
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
Descripción general
Descripción
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, also known as CDED, is a small molecule that has been used extensively in scientific research. CDED has a wide range of applications, from biochemical and physiological studies to laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium phenoxide, leading to ring opening under the action of ethoxide ion, as opposed to the previously assumed rearrangement (Bredikhina, Pashagin, & Bredikhin, 2000). This compound is also used in the efficient synthesis of 2′-O-modified nucleosides through double alkylation using cyclic sulfates, showcasing a built-in sulfate leaving group that can be displaced with sulfur and nitrogen nucleophiles (Fraser, Kawasaki, Jung, & Manoharan, 2000).
Application in Lithium-Ion Batteries
In the field of lithium-ion batteries, 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as a co-solvent for electrolytes, particularly in combination with graphite electrodes. It forms an effective and stable solid electrolyte interface (SEI) on graphite, preventing exfoliation and improving conductivity and rate capability (Janssen et al., 2014). Furthermore, its incorporation as an electrolyte additive in lithium-ion battery systems, such as the graphite/LiNi0.6Mn0.2Co0.2O2 cell, significantly improves initial Coulombic efficiency and cycling stability (Lin et al., 2018).
Asymmetric Synthesis
This compound is also utilized in the asymmetric synthesis of important biochemical compounds. For example, its enantiomers have been used as 'epoxide-like' synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, leading to the stereoselective synthesis of various stereoisomers of spiro derivatives (Jakubowska, Żuchowski, & Kulig, 2015).
For more details on these applications and studies, please refer to the following sources:
- Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide (Bredikhina, Pashagin, & Bredikhin, 2000)
- An efficient method for the synthesis of 2′-O-modified nucleosides via double alkylation using cyclic sulfates (Fraser, Kawasaki, Jung, & Manoharan, 2000)
- 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries (Janssen et al., 2014)
- Insight into the Mechanism of Improved Interfacial Properties between Electrodes and Electrolyte (Lin et al., 2018)
- Cyclic sulfates as useful tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives (Jakubowska, Żuchowski, & Kulig, 2015)
Propiedades
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCLQODFBMXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)
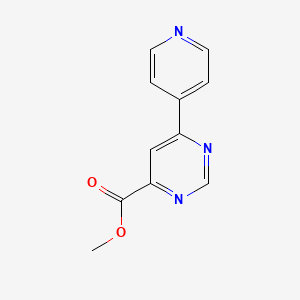
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)


